9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated purine intermediate in the presence of a palladium catalyst.
Incorporation of the Thiophene Ring: The thiophene ring can be added through a similar coupling reaction or via direct substitution reactions using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving purine derivatives.
Mechanism of Action
The mechanism of action of 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways . The presence of the fluorophenyl and thiophene groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
9-(2-bromophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide: Similar structure but with a bromine atom instead of fluorine.
9-(2-methylphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
9-(2-fluorophenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5O2S/c17-8-4-1-2-5-9(8)22-15-12(20-16(22)24)11(13(18)23)19-14(21-15)10-6-3-7-25-10/h1-7H,(H2,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFZPRFFMZZBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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